molecular formula C14H12N2 B3075195 4-(Benzylamino)benzonitrile CAS No. 10282-32-3

4-(Benzylamino)benzonitrile

Cat. No. B3075195
Key on ui cas rn: 10282-32-3
M. Wt: 208.26 g/mol
InChI Key: QIGBIJOPTRWSPF-UHFFFAOYSA-N
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Patent
US06127541

Procedure details

4-Fluorobenzonitrile (6.0 g, 49.5 mmol) was dissolved in acetonitrile (60 ml), and benzylamine (10.6 g, 98.9 mmol) was added thereto, followed by stirring at 100° C. for 3 days. To complete the reaction, benzylamine (21.2 g, 198 mmol) was further added thereto, followed by stirring at 100° C. for 1 day. The solvent was removed under reduced pressure, water was added to the resulting residue, and the mixture was extracted with chloroform. After the organic layer was dried (over anhydrous magnesium sulfate), the drying agent was filtered off, and the filtrate was concentrated under reduced pressure. The resulting oily substances were purified by silica gel column chromatography (the substances were eluted with an increasing concentration of chloroform from chloroform/hexane=1/2 to chloroform/hexane=1/1) to give the title compound (7.42 g, 72%) as oily substances.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
10.6 g
Type
reactant
Reaction Step Two
Quantity
21.2 g
Type
reactant
Reaction Step Three
Yield
72%

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=1.[CH2:10]([NH2:17])[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1>C(#N)C>[CH2:6]([NH:7][C:14]1[CH:15]=[CH:16][C:11]([C:10]#[N:17])=[CH:12][CH:13]=1)[C:5]1[CH:8]=[CH:9][CH:2]=[CH:3][CH:4]=1

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
FC1=CC=C(C#N)C=C1
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
10.6 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N
Step Three
Name
Quantity
21.2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
by stirring at 100° C. for 3 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was further added
STIRRING
Type
STIRRING
Details
by stirring at 100° C. for 1 day
Duration
1 d
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure, water
ADDITION
Type
ADDITION
Details
was added to the resulting residue
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After the organic layer was dried (over anhydrous magnesium sulfate)
FILTRATION
Type
FILTRATION
Details
the drying agent was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting oily substances were purified by silica gel column chromatography (the substances
WASH
Type
WASH
Details
were eluted with an increasing concentration of chloroform from chloroform/hexane=1/2 to chloroform/hexane=1/1)

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
C(C1=CC=CC=C1)NC1=CC=C(C#N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 7.42 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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